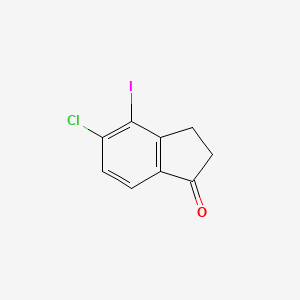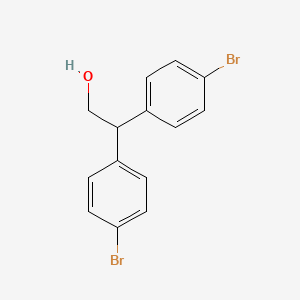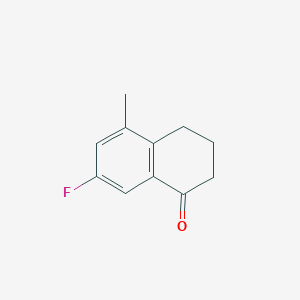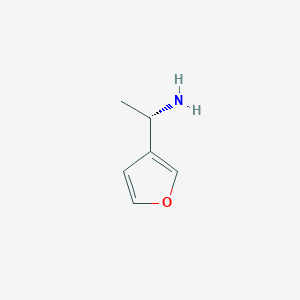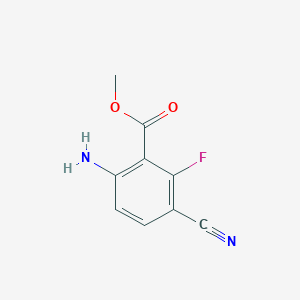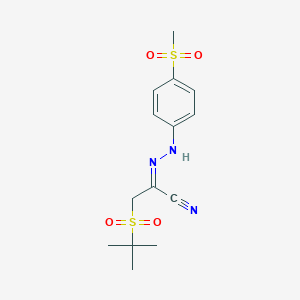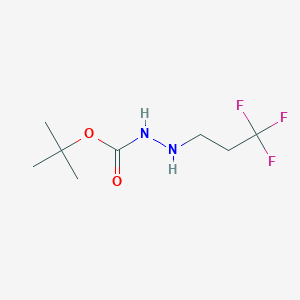
Tert-butyl 2-(3,3,3-trifluoropropyl)hydrazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(3,3,3-trifluoropropyl)hydrazine-1-carboxylate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a tert-butyl group, a trifluoropropyl group, and a hydrazine carboxylate moiety, making it an interesting subject for study in organic chemistry and related disciplines.
Métodos De Preparación
The synthesis of tert-butyl 2-(3,3,3-trifluoropropyl)hydrazine-1-carboxylate typically involves the reaction of tert-butyl hydrazine-1-carboxylate with 3,3,3-trifluoropropyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Tert-butyl 2-(3,3,3-trifluoropropyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(3,3,3-trifluoropropyl)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in the study of enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism by which tert-butyl 2-(3,3,3-trifluoropropyl)hydrazine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoropropyl group can enhance the compound’s binding affinity to specific targets, while the hydrazine moiety can participate in redox reactions, influencing cellular pathways and biochemical processes .
Comparación Con Compuestos Similares
Similar compounds to tert-butyl 2-(3,3,3-trifluoropropyl)hydrazine-1-carboxylate include:
Tert-butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate: This compound has a similar trifluoropropyl group but differs in the piperazine ring structure.
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: This compound features a difluoropropyl group and a piperidine ring, offering different reactivity and applications.
The uniqueness of this compound lies in its combination of the trifluoropropyl group and the hydrazine carboxylate moiety, which provides distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H15F3N2O2 |
|---|---|
Peso molecular |
228.21 g/mol |
Nombre IUPAC |
tert-butyl N-(3,3,3-trifluoropropylamino)carbamate |
InChI |
InChI=1S/C8H15F3N2O2/c1-7(2,3)15-6(14)13-12-5-4-8(9,10)11/h12H,4-5H2,1-3H3,(H,13,14) |
Clave InChI |
KRXOSLDQCGNIRM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NNCCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


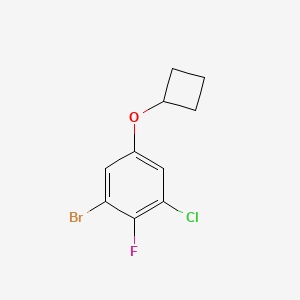
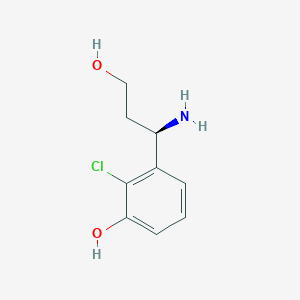
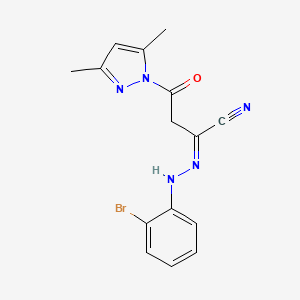
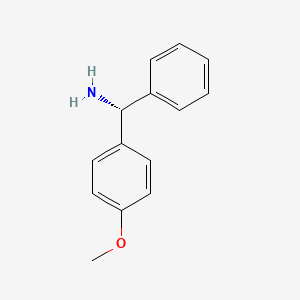
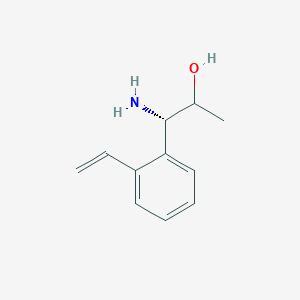
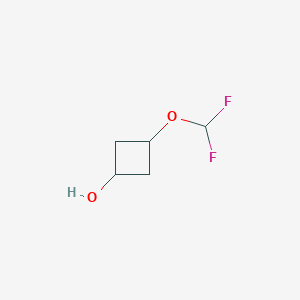
![Spiro[3.4]octan-5-amine hydrochloride](/img/structure/B13054597.png)
